2,6-ジシアノ安息香酸リチウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

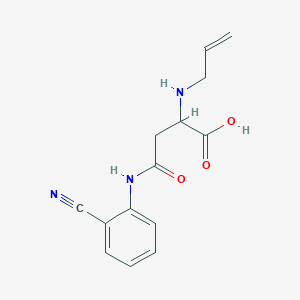

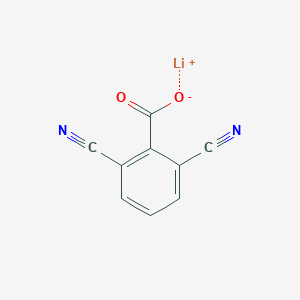

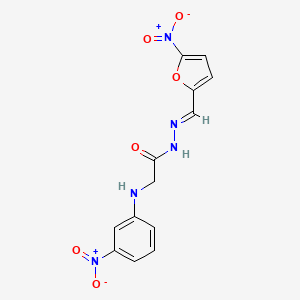

Lithium;2,6-dicyanobenzoate is an organolithium compound with the molecular formula C9H4LiN2O2 It is a derivative of benzoic acid where the hydrogen atoms at positions 2 and 6 are replaced by cyano groups, and the carboxyl group is neutralized by a lithium ion

科学的研究の応用

Lithium;2,6-dicyanobenzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique chemical properties.

Safety and Hazards

Lithium-ion batteries, which may use lithium salts like lithium 2,6-dicyanobenzoate, have associated fire and explosion risks that need to be recognized and addressed in order to safely deploy this technology . Battery fires often present complex emergency response challenges, requiring extensive amounts of water applied over several hours to cool batteries, extinguish the fire, and prevent reignition .

将来の方向性

The future of lithium-ion batteries, which may use lithium salts like lithium 2,6-dicyanobenzoate, is promising. The development of the next generation of batteries will play a vital role in future use of electrical energy . The deployment of rechargeable lithium batteries will reduce fossil fuel usage and hence reduce CO2 emissions .

作用機序

Target of Action

The primary targets of Lithium;2,6-dicyanobenzoate are enzymes that have magnesium as a co-factor . These include glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is involved in various cellular processes, including the regulation of glycogen metabolism, cell proliferation, and cell differentiation . IMPA, on the other hand, plays a crucial role in the phosphatidylinositol signaling pathway .

Mode of Action

Lithium;2,6-dicyanobenzoate interacts with its targets by inhibiting their activity. It competes with magnesium ions to bind to the catalytic site of GSK-3, which is necessary for enzyme activation, thus inhibiting GSK-3 activity . This inhibition of GSK-3 and IMPA by Lithium;2,6-dicyanobenzoate leads to various changes at the cellular level .

Biochemical Pathways

The inhibition of GSK-3 and IMPA by Lithium;2,6-dicyanobenzoate affects several biochemical pathways. For instance, it impacts the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .

Pharmacokinetics

The pharmacokinetics of Lithium;2,6-dicyanobenzoate is characterized by linear kinetics within the dose regimen used in clinical practice . The narrow therapeutic window of Lithium;2,6-dicyanobenzoate necessitates careful therapeutic drug monitoring to determine blood concentrations .

Result of Action

The molecular and cellular effects of Lithium;2,6-dicyanobenzoate’s action include reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects contribute to its neuroprotective properties .

Action Environment

The action, efficacy, and stability of Lithium;2,6-dicyanobenzoate can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions that affect its pharmacokinetics . Additionally, pathophysiological modifications such as changes in renal function can also impact its pharmacokinetics and consequently its action .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2,6-dicyanobenzoate typically involves the reaction of 2,6-dicyanobenzoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure complete neutralization of the carboxyl group.

Industrial Production Methods: On an industrial scale, the production of Lithium;2,6-dicyanobenzoate may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through recrystallization or chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions: Lithium;2,6-dicyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Oxidation Reactions: Under certain conditions, the compound can be oxidized to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions include substituted benzoates, amines, and oxidized benzoic acid derivatives.

類似化合物との比較

Lithium benzoate: Similar structure but lacks the cyano groups, making it less reactive in certain chemical reactions.

2,6-dicyanobenzoic acid: The parent compound without the lithium ion, which affects its solubility and reactivity.

Lithium cyanide: Contains the lithium ion and cyano group but lacks the benzoate structure, leading to different chemical properties.

Uniqueness: Lithium;2,6-dicyanobenzoate is unique due to the presence of both cyano and carboxylate groups, which confer distinct reactivity and coordination properties. This makes it a versatile compound in organic synthesis and materials science.

特性

IUPAC Name |

lithium;2,6-dicyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2.Li/c10-4-6-2-1-3-7(5-11)8(6)9(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCXYZWEVIZXJG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C(=C1)C#N)C(=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2583891.png)

![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)

![methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2583898.png)

![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)

![3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2583901.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[({4-[(trifluoromethyl)sulfanyl]phenyl}carbamothioyl)amino]acetamide](/img/structure/B2583906.png)

![2-benzyl-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2583908.png)

![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]benzenesulfonamide](/img/structure/B2583912.png)